molecular formula C9H19N3OS B12867053 2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide

2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide

Cat. No.: B12867053
M. Wt: 217.33 g/mol
InChI Key: GJDMTMIPQPNLNW-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide is a chemical compound with a molecular formula of C9H18N2OS It is characterized by the presence of a methylamino group, a thiomorpholine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide typically involves the reaction of methylamine with 2-(thiomorpholin-4-yl)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)-N-[2-(thiomorpholin-4-yl)ethyl]acetamide is unique due to the presence of both a methylamino group and a thiomorpholine ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H19N3OS

Molecular Weight

217.33 g/mol

IUPAC Name

2-(methylamino)-N-(2-thiomorpholin-4-ylethyl)acetamide

InChI

InChI=1S/C9H19N3OS/c1-10-8-9(13)11-2-3-12-4-6-14-7-5-12/h10H,2-8H2,1H3,(H,11,13)

InChI Key

GJDMTMIPQPNLNW-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCCN1CCSCC1

Origin of Product

United States

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